4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Catalog No.
S517587
CAS No.
179388-65-9
M.F
C21H27ClN2O2
M. Wt
374.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-...

CAS Number

179388-65-9

Product Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

IUPAC Name

4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol;hydrochloride

Molecular Formula

C21H27ClN2O2

Molecular Weight

374.9 g/mol

InChI

InChI=1S/C21H26N2O2.ClH/c22-21(23-13-7-2-8-14-23)15-18(24)16-25-20-12-6-5-11-19(20)17-9-3-1-4-10-17;/h1,3-6,9-12,18,22,24H,2,7-8,13-16H2;1H

InChI Key

WWHGFIXWBLHHQB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl

Solubility

Soluble in DMSO

Synonyms

1-(biphenyl-2-yloxy)-4-imino-4-piperidin-1-yl-butan-2-ol, AH 11110A, AH-11110A, AH11110A

Canonical SMILES

C1CCN(CC1)C(=N)CC(COC2=CC=CC=C2C3=CC=CC=C3)O.Cl

Description

The exact mass of the compound AH 11110 Hydrochloride is 374.1761 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Binding Affinity and Selectivity

  • Subtype-selective α1B-AR ligand: Research suggests AH 11110 hydrochloride has a higher affinity for α1B-AR compared to other α1-adrenergic receptor subtypes (α1A and α1D) []. This selectivity is crucial for studying the specific functions of α1B-ARs.
  • Binding assays: Studies have measured the binding affinity of AH 11110 hydrochloride to different α1-AR subtypes using isolated cell membranes. For instance, one study reported pKi values of 7.1, 5.59, and 5.68 for binding to rat fibroblast cell membranes expressing α1B (hamster), α1A (bovine), and α1D (rat), respectively [].

Source

[] Tocris Bioscience - AH 11110 hydrochloride

Potential Limitations

  • Conflicting results on selectivity: While some research suggests subtype selectivity for α1B-AR, other studies reported non-selective interaction with α2-adrenergic receptors in smooth muscle preparations []. Further investigation is needed to clarify these discrepancies.

4-Imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride is a synthetic organic compound notable for its complex structure, which includes a piperidine ring and a phenoxy group. The molecular formula is C21H26N2O2C_{21}H_{26}N_2O_2 and it has a molecular weight of approximately 342.45 g/mol. This compound is characterized by its imino functional group, which contributes to its reactivity and potential biological activity.

AH 11110 Hydrochloride acts as a selective antagonist of the α1B-AR. This means it binds to the receptor but prevents the natural activating molecule (agonist) from binding. As a result, it inhibits the downstream signaling cascade normally triggered by α1B-AR activation, leading to various cellular effects depending on the specific context [].

For instance, α1B-AR signaling is involved in promoting cell growth and proliferation. By blocking α1B-AR, AH 11110 Hydrochloride may have potential applications in research on cancer and other diseases characterized by uncontrolled cell growth [].

Due to the presence of functional groups such as the imino group and the piperidine ring. Typical reactions include:

  • Nucleophilic substitutions: The piperidine nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction reactions: The imino group can be reduced to an amine under suitable conditions, which may modify its biological properties.
  • Cross-coupling reactions: As suggested by recent advancements in solid-state chemistry, this compound may be involved in palladium-catalyzed cross-coupling reactions, contributing to the synthesis of more complex organic molecules

    Research into the biological activity of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride indicates potential pharmacological effects. Compounds with similar structures have been studied for their:

    • Antidepressant effects: Related piperidine derivatives have shown activity in modulating neurotransmitter systems.
    • Antimicrobial properties: Some phenoxy-substituted compounds exhibit antibacterial and antifungal activities.
    • Analgesic effects: Investigations into similar compounds suggest they may offer pain relief through modulation of pain pathways.

The synthesis of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride typically involves several steps:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the phenoxy group: This step may involve electrophilic aromatic substitution or nucleophilic attack on activated phenolic compounds.
  • Imination reaction: The final step usually involves the formation of the imino group through condensation reactions between amines and carbonyl compounds.

Recent advancements in solid-state synthesis techniques could enhance the efficiency and environmental sustainability of these processes by reducing solvent usage

The applications of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride span various fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development for neurological disorders or infections.
  • Chemical research: It can be utilized in studies exploring structure-activity relationships in medicinal chemistry.
  • Materials science: Its unique properties may find applications in developing new materials, particularly those requiring specific electronic or optical characteristics.

Interaction studies involving this compound typically focus on its binding affinity with various biological targets, including receptors and enzymes. Techniques such as:

  • Molecular docking studies: These computational methods predict how the compound interacts with specific proteins.
  • In vitro assays: Laboratory experiments assess its biological activity against target cells or organisms.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use.

Several compounds share structural features with 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride, making them relevant for comparison:

Compound NameStructure FeaturesBiological Activity
2-Phenyl-4-piperidin-1-ylbutan-2-olPiperidine ring, phenyl groupPotential analgesic effects
1-(2-Chlorophenyl)-4-piperidinonePiperidine ring with halogen substitutionAntidepressant activity
1-(Phenyl)-piperazine derivativesPiperazine instead of piperidineAntipsychotic effects

Uniqueness

The uniqueness of 4-imino-1-(2-phenylphenoxy)-4-piperidin-1-ylbutan-2-ol hydrochloride lies in its specific combination of an imino group with a piperidine structure and a phenoxy substituent. This combination may impart distinct pharmacological properties not observed in other similar compounds, warranting further investigation into its potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

374.1761058 g/mol

Monoisotopic Mass

374.1761058 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

AH 11110

Dates

Modify: 2023-08-15
1: Albuquerque D, Kottoor J, Hammo M. Endodontic and clinical considerations in the management of variable anatomy in mandibular premolars: a literature review. Biomed Res Int. 2014;2014:512574. doi: 10.1155/2014/512574. Review. PubMed PMID: 24895584; PubMed Central PMCID: PMC4034431.
2: Hur SS, del Álamo JC, Park JS, Li YS, Nguyen HA, Teng D, Wang KC, Flores L, Alonso-Latorre B, Lasheras JC, Chien S. Roles of cell confluency and fluid shear in 3-dimensional intracellular forces in endothelial cells. Proc Natl Acad Sci U S A. 2012 Jul 10;109(28):11110-5. doi: 10.1073/pnas.1207326109. PubMed PMID: 22665785; PubMed Central PMCID: PMC3396533.
3: Roepman P, de Jager A, Groot Koerkamp MJ, Kummer JA, Slootweg PJ, Holstege FC. Maintenance of head and neck tumor gene expression profiles upon lymph node metastasis. Cancer Res. 2006 Dec 1;66(23):11110-4. PubMed PMID: 17145852.
4: Patel KD, Zimmerman GA, Prescott SM, McIntyre TM. Novel leukocyte agonists are released by endothelial cells exposed to peroxide. J Biol Chem. 1992 Jul 25;267(21):15168-75. PubMed PMID: 1321830.
5: Berezkin DP, Vagner RI, Mizaushev KhA. [Possibilities of increasing the number of patients with lung cancer undergoing radical treatment]. Vopr Onkol. 1985;31(4):37-41. Russian. PubMed PMID: 2408379.

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